Section 1: Core Chemical Identity and Physicochemical Properties
Section 1: Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-cyanobenzoic acid, a key chemical intermediate. We will delve into its core chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.
2-Chloro-5-cyanobenzoic acid is an aromatic compound characterized by a benzoic acid core substituted with a chlorine atom at the 2-position and a nitrile group at the 5-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
Nomenclature and Identifiers
Physicochemical Data Summary
The physical and chemical properties of 2-Chloro-5-cyanobenzoic acid are critical for its handling, storage, and application in synthetic chemistry. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | White to Yellow Solid | [2] |
| Exact Mass | 180.9930561 Da | [1] |
| Topological Polar Surface Area | 61.1 Ų | [1] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Sealed in dry, room temperature conditions | [2] |
While specific data on melting point and solubility is not consistently available, related compounds offer valuable insights. For instance, 2-chlorobenzoic acid has limited water solubility, and cyanobenzoic acid derivatives show slight solubility in methanol and dimethyl sulfoxide (DMSO).[5] The predicted density for 2-Chloro-5-cyanobenzoic acid is approximately 1.48 g/cm³.[5]
Section 2: Synthesis and Chemical Reactivity
The synthesis of 2-Chloro-5-cyanobenzoic acid often involves multi-step procedures starting from more common precursors. A well-documented route is the Sandmeyer reaction, which leverages the transformation of an amino group into a nitrile via a diazonium salt intermediate.
Representative Synthesis: The Sandmeyer Reaction
A common and effective method for introducing the cyano group onto the aromatic ring is through the diazotization of an amino precursor followed by cyanation. The synthesis starts with 5-amino-2-chlorobenzoic acid.
Causality of Experimental Choices:
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Diazotization at Low Temperature (0-5 °C): The reaction of the primary aromatic amine with sodium nitrite (NaNO₂) and a strong acid (like HCl) must be conducted at low temperatures. This is because the resulting diazonium salt is unstable and can decompose at higher temperatures, significantly reducing the yield.
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Copper(I) Cyanide Catalyst: The diazonium salt is then treated with a copper(I) cyanide source. The copper(I) ion is crucial as it facilitates the displacement of the diazonium group (N₂) by the cyanide ion (CN⁻) through a single-electron transfer mechanism.
A detailed protocol for this synthesis is provided in Section 6.
Caption: General workflow illustrating the use as a synthetic intermediate.
Section 5: Safety and Handling
2-Chloro-5-cyanobenzoic acid is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings for this compound:[1][2]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles). [6][7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [6][7]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2][7]* First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6] * Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. [6] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention. [6] * Ingestion: Clean mouth with water and seek medical attention. [6]
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Section 6: Experimental Protocol: Synthesis from 5-Amino-2-chlorobenzoic Acid
This protocol details the synthesis of 2-Chloro-5-cyanobenzoic acid based on the Sandmeyer reaction. [3] Objective: To synthesize 2-Chloro-5-cyanobenzoic acid from 5-amino-2-chlorobenzoic acid.
Materials:
-
5-amino-2-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium cyanide (KCN) - EXTREME CAUTION REQUIRED
-
Copper(I) cyanide (CuCN) or Copper sulfate (CuSO₄) to prepare the catalyst in situ.
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Ice
Procedure:
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Preparation of the Diazonium Salt: a. In a flask equipped with a magnetic stirrer, dissolve 5.0 g of 5-amino-2-chlorobenzoic acid in 40 mL of water and 10 mL of concentrated HCl. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of 2.21 g of NaNO₂ in 10 mL of water dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.
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Preparation of the Cyanation Reagent: a. (Perform in a well-ventilated fume hood with extreme caution) . Prepare a solution of potassium copper tetracyanide by mixing an aqueous solution of 10 g KCN in 18 mL water with an aqueous solution of 7 g copper sulfate in 12 mL water. b. Stir this mixture for 1 hour at 50 °C.
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Sandmeyer Reaction: a. Slowly add the cold diazonium salt solution dropwise to the prepared cyanation reagent. b. Vigorous nitrogen evolution will be observed. Control the rate of addition to manage the effervescence. c. After the addition is complete, allow the reaction to stir and warm to room temperature.
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Work-up and Purification: a. Acidify the reaction mixture with 1.5 N HCl solution to precipitate the crude product. b. Extract the product into ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude solid. f. Purify the crude product by column chromatography (silica gel, eluting with 1-2% methanol in chloroform) to yield pure 2-chloro-5-cyanobenzoic acid.
Sources
- 1. 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Chloro-5-cyanobenzoic acid CAS#: 89891-83-8 [m.chemicalbook.com]
- 4. 2-Chloro-5-cyanobenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 5. Buy 2-Chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [smolecule.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
